molecular formula C14H10N2O4 B1625173 Benzoic acid, 2,2'-azobis- CAS No. 635-54-1

Benzoic acid, 2,2'-azobis-

Cat. No. B1625173
CAS RN: 635-54-1
M. Wt: 270.24 g/mol
InChI Key: OOGKXQSCDZDEFV-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2’-azobis- (also known as 2,2’-Azobisbenzoic acid or AIBB ) is a white crystalline solid with the chemical formula C14H10O4 . Its structure consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent . It is widely used as an initiator in radical reactions, particularly in polymerizations .


Synthesis Analysis

The synthesis of 2,2’-azobisbenzoic acid involves chemical modifications of well-known initiators (such as AIBN) or variants of syntheses to create new types of these compounds. These modifications are crucial for tailoring the properties and applications of the initiators .


Molecular Structure Analysis

The molecular formula of 2,2’-azobisbenzoic acid is C14H10O4 . It contains an azo group (−N=N−) connecting two benzene rings. The presence of the carboxyl group (−COOH) makes it suitable for radical initiation .


Chemical Reactions Analysis

2,2’-Azobisbenzoic acid decomposes thermally to generate free radicals. These radicals play a crucial role in initiating radical polymerizations. The study of its decomposition has contributed to our fundamental understanding of radical reactions .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in various solvents such as acetone, benzene, alcohol, and ethyl ether

Mechanism of Action

As an initiator, 2,2’-azobisbenzoic acid generates radicals upon thermal decomposition. These radicals initiate polymerization reactions by adding to monomers, leading to the growth of polymer chains .

Safety and Hazards

  • LD50 (median lethal dose) information is not provided .

Future Directions

Research on 2,2’-azobisbenzoic acid continues to explore its applications in polymerization, microparticle/nanoparticle synthesis, and hybrid materials. Investigating its behavior under different conditions and optimizing its use in various fields remains an exciting avenue for future studies .

properties

IUPAC Name

2-[(2-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKXQSCDZDEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466617
Record name Benzoic acid, 2,2'-azobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2,2'-azobis-

CAS RN

635-54-1
Record name Benzoic acid, 2,2'-azobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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